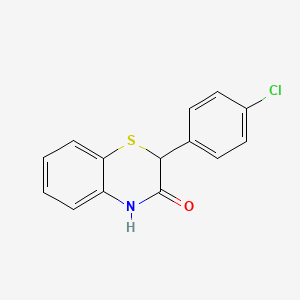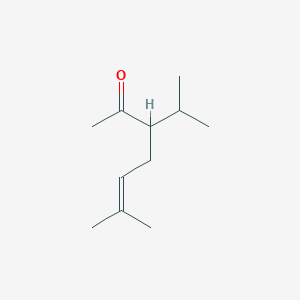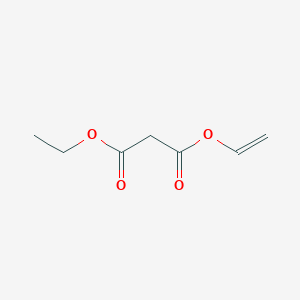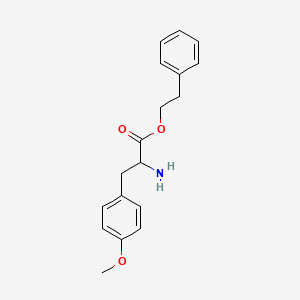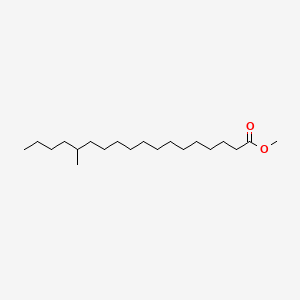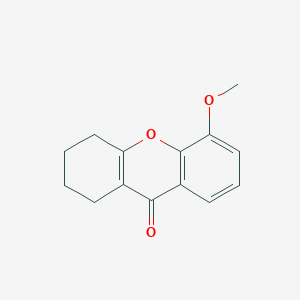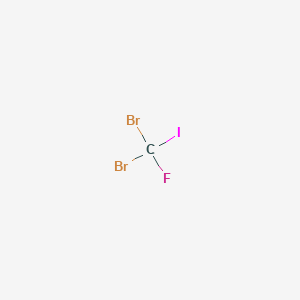
Dibromo(fluoro)iodomethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromo(fluoro)iodomethane is an organohalide compound with the molecular formula CBr₂FI It is a halomethane derivative characterized by the presence of bromine, fluorine, and iodine atoms attached to a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibromo(fluoro)iodomethane can be synthesized through the halogenation of methylene iodide (CH₂I₂). The process involves the introduction of bromine and fluorine atoms to the methylene iodide molecule under controlled conditions. One common method is the fluorination of methylene iodide followed by bromination. The reaction typically requires the use of a fluorinating agent such as elemental fluorine or a fluorinating reagent like xenon difluoride (XeF₂) and a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process depends on the availability of raw materials and the efficiency of the halogenation reactions.
Chemical Reactions Analysis
Types of Reactions
Dibromo(fluoro)iodomethane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where one or more halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Addition Reactions: The compound can add to unsaturated molecules such as alkenes and alkynes, forming new carbon-halogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds where the bromine or iodine atoms are replaced by other functional groups, while addition reactions may result in the formation of dibromo or difluoro derivatives of the target molecules.
Scientific Research Applications
Dibromo(fluoro)iodomethane has several applications in scientific research, including:
Chemistry: It is used as a reagent for introducing bromine, fluorine, and iodine atoms into organic molecules, facilitating the synthesis of complex organohalides.
Biology: The compound can be used in the study of halogenated biomolecules and their interactions with biological systems.
Industry: this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which dibromo(fluoro)iodomethane exerts its effects involves the interaction of its halogen atoms with target molecules. The presence of multiple halogens allows for diverse reactivity, including the formation of halogen bonds and the activation of adjacent functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Dibromodifluoromethane (CBr₂F₂): Similar in structure but lacks the iodine atom.
Fluoroiodomethane (CH₂FI): Contains only one bromine atom and one iodine atom.
Dibromomethane (CH₂Br₂): Contains two bromine atoms but lacks fluorine and iodine.
Uniqueness
Dibromo(fluoro)iodomethane is unique due to the presence of three different halogens (bromine, fluorine, and iodine) attached to a single carbon atom. This unique combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
1478-04-2 |
|---|---|
Molecular Formula |
CBr2FI |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
dibromo-fluoro-iodomethane |
InChI |
InChI=1S/CBr2FI/c2-1(3,4)5 |
InChI Key |
NBMPIOUWRNYXES-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(Br)(Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)

![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)



